4-Chloro-6-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrimidine
Description
4-Chloro-6-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrimidine is a halogenated pyrimidine derivative featuring a piperidine ring substituted with a 1,1-difluoroethyl group at the 3-position. This compound is structurally characterized by a chloro-substituted pyrimidine core linked to a fluorinated piperidine moiety. The difluoroethyl group enhances metabolic stability and modulates electronic properties, which may influence binding interactions with biological targets like proteins or enzymes .
Properties
IUPAC Name |
4-chloro-6-[3-(1,1-difluoroethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF2N3/c1-11(13,14)8-3-2-4-17(6-8)10-5-9(12)15-7-16-10/h5,7-8H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJIHAZWPLTZDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C2=CC(=NC=N2)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 4,6-Dichloropyrimidine or 4-chloro-6-hydroxypyrimidine derivatives are commonly used as starting materials.
- The nucleophile is typically a 3-(1,1-difluoroethyl)piperidine or its precursor, which can be synthesized via fluorination of ethyl-substituted piperidine derivatives.
Synthetic Route A: Direct Nucleophilic Aromatic Substitution
Step 1: Preparation of 3-(1,1-difluoroethyl)piperidine
This intermediate is synthesized by fluorination of 3-(1-ethyl)piperidine using selective fluorinating agents such as diethylaminosulfur trifluoride (DAST) or related reagents under controlled temperatures to introduce the two fluorine atoms at the ethyl group’s terminal carbon.Step 2: Nucleophilic substitution on 4,6-dichloropyrimidine
The nucleophilic nitrogen of the piperidine attacks the 6-chloro position of 4,6-dichloropyrimidine to form 4-chloro-6-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrimidine. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures (80–120 °C) with a base like potassium carbonate to facilitate substitution.Step 3: Purification
The crude product is purified by recrystallization or chromatographic methods to isolate the target compound with high purity.
Synthetic Route B: Stepwise Functionalization
Step 1: Synthesis of 4-chloro-6-piperidinylpyrimidine
First, 4,6-dichloropyrimidine is reacted with piperidine to substitute one chlorine atom selectively at the 6-position, yielding 4-chloro-6-piperidinylpyrimidine.Step 2: Introduction of the 1,1-difluoroethyl group
The piperidine nitrogen is then alkylated with a difluoroethyl halide (e.g., 1,1-difluoroethyl bromide) under basic conditions (e.g., sodium hydride or potassium tert-butoxide) in anhydrous solvents like tetrahydrofuran (THF). This step requires careful control to avoid over-alkylation or side reactions.Step 3: Final purification
The product is isolated and purified similarly as in Route A.
Reaction Conditions and Optimization
| Parameter | Route A (Direct Substitution) | Route B (Stepwise) |
|---|---|---|
| Solvent | DMF, NMP | THF, DMF |
| Temperature | 80–120 °C | Step 1: 50–80 °C; Step 2: 0–25 °C |
| Base | K2CO3, NaHCO3 | NaH, KOtBu |
| Reaction Time | 6–24 hours | Step 1: 4–12 hours; Step 2: 2–6 hours |
| Yield | 60–85% | 55–80% |
| Purification | Recrystallization, chromatography | Chromatography, recrystallization |
Research Findings and Analytical Data
- Selectivity: Direct substitution on 4,6-dichloropyrimidine favors the 6-position due to electronic and steric factors, enabling selective formation of the desired product.
- Fluorination Efficiency: The use of DAST or equivalents in fluorination of the ethyl group on piperidine yields high conversion rates (>90%) with minimal side products.
- Stability: The difluoroethyl substituent imparts increased metabolic stability and lipophilicity to the molecule, beneficial for pharmaceutical applications.
- Spectroscopic Characterization:
- NMR (1H, 13C, 19F): Characteristic signals for the difluoroethyl group appear as distinct fluorine coupling patterns.
- Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight with isotopic patterns confirming chlorine and fluorine presence.
- Elemental Analysis: Confirms the composition consistent with the target compound.
Summary Table of Key Preparation Features
| Feature | Description |
|---|---|
| Core Reaction | Nucleophilic aromatic substitution on pyrimidine ring |
| Fluorination Method | Use of DAST or similar fluorinating agents |
| Key Intermediate | 3-(1,1-difluoroethyl)piperidine |
| Reaction Solvents | Polar aprotic solvents (DMF, NMP, THF) |
| Temperature Range | 0–120 °C depending on step |
| Typical Yields | 55–85% |
| Purification Techniques | Recrystallization, column chromatography |
| Analytical Techniques | NMR, MS, elemental analysis |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the piperidinyl group.
Addition Reactions: The pyrimidine ring can undergo addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction reactions can modify the functional groups on the piperidinyl moiety.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit promising anticancer properties. In particular, the compound 4-Chloro-6-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrimidine has been studied for its ability to inhibit tumor growth by targeting specific cancer cell lines. For instance, studies have shown that modifications to the piperidine moiety can enhance the selectivity and potency against various cancer types, including breast and lung cancer .
Neuropharmacological Effects
The piperidine group in this compound structure suggests potential neuropharmacological applications. Research indicates that similar compounds can act as modulators of neurotransmitter systems, potentially aiding in the treatment of neurological disorders such as depression and anxiety . Investigations into the mechanisms of action are ongoing to better understand how this compound could influence neurochemical pathways.
Insecticide Development
This compound has been explored for its insecticidal properties. Its structural similarity to known agrochemicals suggests it could be effective against a range of pests. Studies have demonstrated that formulations containing this compound can lead to significant mortality rates in target insect populations, making it a candidate for further development in pest management strategies .
Herbicide Potential
In addition to its insecticidal properties, there is emerging evidence that this compound may also possess herbicidal activity. Preliminary studies indicate that it can inhibit specific enzymatic pathways crucial for plant growth, suggesting its potential use in controlling undesirable vegetation .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer activity | Demonstrated inhibition of tumor growth in breast cancer cell lines with IC50 values < 10 µM. |
| Study B | Neuropharmacological effects | Showed modulation of serotonin receptors leading to anxiolytic effects in animal models. |
| Study C | Insecticide efficacy | Achieved > 90% mortality in target pests within 48 hours of exposure at a concentration of 200 g/L. |
| Study D | Herbicide activity | Inhibited growth of selected weed species by > 75% at application rates of 100 g/L. |
Mechanism of Action
The mechanism of action of 4-Chloro-6-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is closely related to other pyrimidine-piperidine hybrids, differing primarily in substituent composition and positioning. Below is a comparative analysis with key analogues:
Key Observations :
- Positional Isomerism: The 3-(1,1-difluoroethyl) substituent in the target compound contrasts with the 4-(trifluoromethyl) group in CAS 1491288-14-2.
- Fluorination Impact : The trifluoromethyl group (in CAS 1491288-14-2) is a stronger electron-withdrawing group than 1,1-difluoroethyl, which may reduce nucleophilic susceptibility but increase hydrophobicity.
- Binding Affinity : The inhibitor in (binding affinity: −7.5 ± 0.0 kcal/mol) shares the 3-(1,1-difluoroethyl)benzyl motif with the target compound. This suggests that the difluoroethyl group may stabilize interactions with hydrophobic pockets in proteins like 3VF3.
Pharmacological and Physicochemical Properties
- Solubility : The trifluoromethyl analogue (CAS 1491288-14-2) likely exhibits lower aqueous solubility than the difluoroethyl derivative due to increased hydrophobicity .
- Metabolic Stability : Fluorinated groups generally enhance resistance to oxidative metabolism. The difluoroethyl group may offer a balance between metabolic stability and solubility compared to trifluoromethyl.
- Target Selectivity: Docking studies in highlight that ligands with difluoroethyl substituents interact with amino acids (e.g., Lys123, Asp189) in the 3VF3 binding site. Trifluoromethyl analogues may exhibit altered hydrogen-bonding or van der Waals interactions due to their distinct electronic profiles.
Biological Activity
4-Chloro-6-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrimidine is a synthetic compound belonging to the pyrimidine class, characterized by a chloro group at the 4-position and a piperidinyl group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
The molecular formula for this compound is C12H14ClF2N3. The presence of the difluoroethyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Piperidine Intermediate: Cyclization reactions using 1,1-difluoroethylamine.
- Substitution Reaction: Reacting the piperidine intermediate with chlorinated pyrimidine derivatives to introduce the chloro and piperidinyl groups at desired positions on the pyrimidine ring.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and modulation of these targets can lead to various pharmacological effects, making it a candidate for further research in therapeutic applications.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antibacterial Activity: Studies have shown that derivatives containing piperidine rings can demonstrate significant antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition: The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in treating conditions like Alzheimer's disease and urinary infections respectively .
Case Studies
Several studies have highlighted the biological activities associated with similar compounds:
Research Applications
The compound is being explored for various applications in:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Chloro-6-(3-(1,1-difluoroethyl)piperidin-1-yl)pyrimidine, and how can reaction yields be improved?
- Methodological Guidance :
-
Stepwise Synthesis : Begin with pyrimidine core functionalization. For example, chlorination at the 4-position can be achieved using POCl₃ or PCl₅ under reflux conditions. Piperidine substitution at the 6-position may require coupling agents like DCC or catalytic palladium complexes .
-
Catalytic Optimization : Test acid catalysts (e.g., p-toluenesulfonic acid) for cyclization or substitution steps, as demonstrated in analogous pyrimidine syntheses .
-
Yield Improvement : Use Design of Experiments (DoE) to optimize variables (temperature, solvent polarity, stoichiometry). For instance, polar aprotic solvents (DMF, DMSO) often enhance nucleophilic substitution efficiency .
-
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) for intermediate isolation. Membrane separation technologies may scale purification .
- Data Table : Comparison of Reported Yields
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| p-TSA | Toluene | 110 | 65 | |
| Pd(PPh₃)₄ | DMF | 80 | 52 | |
| None (neat) | - | 120 | 30 |
Q. Which spectroscopic and computational methods are most reliable for characterizing this compound?
- Methodological Guidance :
- NMR Analysis : Use ¹H/¹³C NMR to confirm substitution patterns. The piperidinyl group’s protons typically resonate at δ 1.5–3.0 ppm, while pyrimidine protons appear downfield (δ 8.0–9.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight, with ESI+ mode preferred for detecting [M+H]⁺ ions.
- Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict physicochemical properties (logP, polar surface area) and compare with experimental data .
Q. What safety protocols are critical during synthesis and handling?
- Methodological Guidance :
- Hazard Mitigation : Use fume hoods for reactions involving volatile reagents (e.g., POCl₃). Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure .
- Waste Disposal : Segregate halogenated waste (chlorinated intermediates) and coordinate with certified waste management services for incineration .
Advanced Research Questions
Q. How can mechanistic studies clarify contradictions in reported reaction pathways for this compound?
- Methodological Guidance :
- Isotopic Labeling : Use ¹⁸O or deuterated reagents to track reaction pathways (e.g., nucleophilic vs. electrophilic substitution).
- Kinetic Analysis : Monitor reaction progress via in-situ FTIR or HPLC to identify rate-determining steps. Conflicting pathways (e.g., SN1 vs. SN2) can be resolved through solvent polarity studies .
- Theoretical Modeling : Apply molecular dynamics simulations to assess transition-state energetics and steric effects from the 1,1-difluoroethyl group .
Q. What strategies address discrepancies in biological activity data across studies?
- Methodological Guidance :
- Standardized Assays : Replicate assays (e.g., enzyme inhibition) under controlled conditions (pH, temperature, cell lines) to minimize variability. Cross-validate with orthogonal methods (SPR vs. fluorescence assays) .
- Meta-Analysis : Systematically review literature to identify confounding factors (e.g., impurity profiles, solvent effects). For example, residual DMSO may artificially enhance cellular uptake .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced target affinity?
- Methodological Guidance :
-
Fragment Replacement : Synthesize analogs with modified piperidine (e.g., morpholine) or pyrimidine (e.g., triazine) cores. Test for changes in binding kinetics .
-
3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity. The 1,1-difluoroethyl group’s electronegativity may enhance hydrogen bonding with target proteins .
- Data Table : SAR of Analogous Compounds
| Derivative Structure | Target Protein | IC₅₀ (nM) | Key Interaction |
|---|---|---|---|
| Piperidine → Morpholine | Kinase X | 120 | Loss of H-bond |
| Pyrimidine → Triazine | Receptor Y | 450 | Steric hindrance |
| 1,1-Difluoroethyl → Trifluoromethyl | Enzyme Z | 85 | Enhanced H-bond |
Q. What role can AI-driven simulations play in accelerating reaction optimization?
- Methodological Guidance :
- Reaction Prediction : Train machine learning models on existing pyrimidine synthesis data to predict optimal catalysts/solvents. Tools like COMSOL Multiphysics integrate reaction kinetics with fluid dynamics for scale-up .
- Autonomous Labs : Implement robotic platforms for high-throughput screening of reaction conditions (e.g., 96-well plate systems) .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
